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Quinoline, 3-(2-methoxy-3-pyridinyl)-

Cat. No.: B12594050
CAS No.: 612845-50-8
M. Wt: 236.27 g/mol
InChI Key: NFWJQAXMHLXNLE-UHFFFAOYSA-N
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Description

Contextualization of Quinoline (B57606) Derivatives in Contemporary Medicinal Chemistry Research

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in drug discovery, consistently yielding compounds with a wide array of biological functions. researchgate.net Its versatility and "druggability" make it a frequent starting point for the design and synthesis of new therapeutic agents. acs.org

The history of quinoline chemistry began in 1834 when it was first extracted from coal tar by Friedlieb Ferdinand Runge. researchgate.net However, its significance in medicine was cemented with the discovery of quinine, a quinoline alkaloid from the bark of the Cinchona tree, as a potent antimalarial agent. This discovery spurred extensive research into synthetic quinoline derivatives, leading to the development of crucial antimalarial drugs like chloroquine (B1663885) and mefloquine. The journey of quinolones, a related class, started with the synthesis of nalidixic acid in 1962, which, despite its modest activity, paved the way for the development of the highly successful fluoroquinolone antibiotics in the 1970s and 1980s. nih.govbiointerfaceresearch.com These foundational discoveries established the quinoline nucleus as a critical pharmacophore in the development of anti-infective agents.

The therapeutic applications of quinoline derivatives are remarkably diverse, extending far beyond their initial use as antimalarials. nih.gov The ability to modify the quinoline core with various substituents has led to the discovery of compounds with a multitude of pharmacological activities. nih.gov Researchers have successfully developed quinoline-based agents with anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and anticonvulsant properties. nih.govmdpi.com For instance, certain quinoline derivatives function as kinase inhibitors, which are pivotal in cancer therapy, while others have shown potential in treating neurodegenerative diseases like Parkinson's by targeting protein aggregates. nih.govnih.gov The specific biological activity is highly dependent on the nature and position of the substituents on the quinoline ring system. nih.gov

Table 1: Selected Biological Activities of Quinoline Derivatives

Biological Activity Example Application/Target Reference(s)
Anticancer Kinase inhibitors (e.g., PI3K/mTOR), Topoisomerase II inhibitors nih.govrsc.org
Anti-inflammatory Inhibition of COX-1/COX-2 enzymes, Cytokine release inhibition nih.gov
Antimicrobial DNA gyrase and topoisomerase IV inhibitors (Fluoroquinolones) researchgate.net
Antimalarial Interference with heme detoxification in Plasmodium falciparum nih.gov
Neurodegenerative Imaging agents for α-synuclein aggregates (Parkinson's Disease) mdpi.comnih.gov
Antiviral Inhibition of HIV-1 Reverse Transcriptase researchgate.netnih.gov

Significance of the 3-(2-methoxy-3-pyridinyl) Moiety in Quinoline Research

The fusion of a quinoline scaffold with a 2-methoxy-3-pyridinyl substituent creates a hybrid molecule with unique characteristics. While this specific combination has not been extensively studied, analysis of its components and related structures provides significant insight into its potential.

The structure of Quinoline, 3-(2-methoxy-3-pyridinyl)- involves a C-C bond between the C-3 position of the quinoline ring and the C-3 position of the 2-methoxypyridine (B126380) ring.

Electronic Effects : The quinoline nucleus is an electron-deficient aromatic system. The pyridine ring is also electron-deficient, particularly at the positions ortho and para to the nitrogen. The methoxy (B1213986) group (-OCH₃) on the pyridine ring is a strong electron-donating group through resonance, which would increase the electron density of the pyridine ring, potentially influencing its interaction with the quinoline core and with biological targets. The position of the methoxy group is critical; its placement can direct the photoreactions of quinoline N-oxides, for example. researchgate.net

Conformational Flexibility : The single C-C bond linking the two heterocyclic systems allows for rotational freedom. This flexibility can be crucial for the molecule to adopt an optimal conformation for binding to a biological target. However, steric hindrance between the hydrogen atom at C-4 of the quinoline and the substituents on the pyridine ring could influence the preferred dihedral angle.

Reactivity : The C-H bonds on both heterocyclic rings are potential sites for functionalization. The meta-C-H bond of quinolines can be a challenging position to functionalize directly, making the synthesis of 3-substituted quinolines non-trivial. researchgate.net The synthesis of such bi-heterocyclic systems often relies on modern cross-coupling reactions, such as the Suzuki or Negishi coupling, using a pre-functionalized quinoline (e.g., 3-bromoquinoline) and a suitable pyridinylboronic acid or organozinc reagent.

A significant study focused on a library of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives, which are structural isomers and analogues of the title compound. mdpi.comnih.gov These compounds were synthesized via a Buchwald-Hartwig amination, coupling a substituted 2-chloroquinoline (B121035) with 5-amino-2-methoxypyridine. nih.gov Several of these analogues, notably compounds [¹¹C]7f , [¹⁸F]7j , and [¹¹C]8i , demonstrated high binding affinity and selectivity for aggregated α-synuclein, a protein hallmark of Parkinson's disease. researchgate.netnih.gov These findings highlight the potential of the quinoline-(methoxy-pyridine) scaffold in developing PET imaging agents for neurodegenerative disorders. mdpi.comnih.gov

Furthermore, other research into quinoline-pyridine hybrids has revealed potent antimicrobial and anticancer activities. For instance, a series of sulfonamide methoxypyridine derivatives featuring a quinoline core showed strong dual inhibitory activity against PI3Kα and mTOR kinases, with one compound exhibiting an IC₅₀ of 0.22 nM against PI3Kα. nih.gov This underscores the potential of combining these two heterocyclic systems to create potent enzyme inhibitors.

Table 2: Research Findings on Direct Analogues of Quinoline, 3-(2-methoxy-3-pyridinyl)-

Analogue Structure Synthetic Method Key Findings Potential Application Reference(s)
N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives Buchwald-Hartwig Amination High affinity and selectivity for aggregated α-synuclein fibrils. PET imaging for Parkinson's Disease researchgate.netmdpi.comnih.gov
Sulfonamide methoxypyridine with quinoline core Multi-step synthesis including Suzuki coupling Potent dual inhibitors of PI3Kα/mTOR kinases. Anticancer Therapy nih.gov
3,5-Pyridinedicarbonitrile derivatives from quinoline precursors Knoevenagel condensation followed by Michael addition and cyclization Significant antimicrobial activity against Gram-positive and Gram-negative bacteria. Anti-infective Agents

Research Gaps and Future Directions in the Study of Quinoline, 3-(2-methoxy-3-pyridinyl)- Derivatives

The current analysis reveals a clear and significant gap in the literature: the specific compound Quinoline, 3-(2-methoxy-3-pyridinyl)- remains largely uncharacterized. This presents a number of opportunities for future research.

Synthesis and Characterization : The primary research gap is the lack of a reported synthesis for this compound. Future work should focus on developing a robust synthetic route, likely employing a palladium-catalyzed cross-coupling reaction between a 3-haloquinoline and 2-methoxy-3-pyridinylboronic acid (or a related organometallic reagent). Full characterization using modern spectroscopic methods (NMR, MS, FT-IR) and X-ray crystallography would be essential to confirm its structure. biointerfaceresearch.com

Biological Screening : Drawing from the activities of its analogues, the synthesized compound should be screened against a panel of biological targets. Key areas of interest would include its potential as a kinase inhibitor for anticancer applications and its binding affinity for protein aggregates implicated in neurodegenerative diseases (e.g., α-synuclein, tau, amyloid-beta). nih.govmdpi.com Its potential as an antimicrobial agent should also be investigated.

Structure-Activity Relationship (SAR) Studies : Following initial screening, a medicinal chemistry program could be initiated to synthesize a library of derivatives. Modifications could include altering the position of the methoxy group on the pyridine ring, replacing it with other substituents (e.g., halogens, trifluoromethyl), and modifying the substitution pattern on the quinoline ring. These SAR studies would be crucial for optimizing potency and selectivity for any identified biological targets.

Computational Modeling : In silico studies, including molecular docking and dynamics simulations, could be employed to predict the binding modes of Quinoline, 3-(2-methoxy-3-pyridinyl)- to various biological targets, helping to rationalize experimental findings and guide the design of more potent analogues.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O B12594050 Quinoline, 3-(2-methoxy-3-pyridinyl)- CAS No. 612845-50-8

Properties

CAS No.

612845-50-8

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

3-(2-methoxypyridin-3-yl)quinoline

InChI

InChI=1S/C15H12N2O/c1-18-15-13(6-4-8-16-15)12-9-11-5-2-3-7-14(11)17-10-12/h2-10H,1H3

InChI Key

NFWJQAXMHLXNLE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C2=CC3=CC=CC=C3N=C2

Origin of Product

United States

Systematic Elucidation of Structure Activity Relationship Sar for Quinoline, 3 2 Methoxy 3 Pyridinyl Analogues

Impact of Quinoline (B57606) Scaffold Substituents on Biological Interactions

The biological activity of quinoline-based compounds is highly dependent on the type, position, and nature of the substituents attached to the quinoline ring system. biointerfaceresearch.com Both the position and the electronic properties of these substituents can dramatically alter the efficacy and selectivity of the molecule.

The location of a substituent on the quinoline scaffold is a critical determinant of its biological effect. Research has shown that substitution at nearly every position can modulate activity, with certain positions being particularly sensitive for specific targets.

A crucial finding in the SAR of quinoline derivatives is the importance of substitution at the C3-position. For a series of 4-aminoquinolines developed as α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be an absolute requirement for activity. researchgate.net

Substitutions at other positions also have significant impacts. For instance, in the development of antileishmanial agents, the position of a selenyl group on the quinoline scaffold considerably affected activity. The 2-substituted quinoline was found to be significantly more active than the 8-substituted analogue. biointerfaceresearch.com In another series of antileishmanial candidates, modifications at the C6 and C7 positions with groups like 6-Cl and 7-F were shown to improve metabolic stability more than intrinsic activity. nih.gov Furthermore, for certain anticancer agents, a 2,4-disubstitution pattern on the quinoline ring plays a key role in their mechanism of action. ijresm.com

In the context of anti-inflammatory and anticancer pyrano[3,2-c]quinolone analogues, the 3-substitution on an aryl ring attached to the C4 position of the quinolone motif was identified as a critical position for inhibiting TNF-α and IL-6 and for cytotoxic activity. nih.gov

Table 1: Influence of Substituent Position on Quinoline Activity

PositionEffect on Biological ActivityCompound Class / Target
C2 2-substitution can be more active than 8-substitution. biointerfaceresearch.comAntileishmanial
C3 An absolute requirement for activity. researchgate.netα2C-adrenoceptor antagonists
C4 Substitution on an attached aryl ring is important for activity. nih.govAnti-inflammatory / Anticancer
C6 & C7 Substitutions (e.g., Cl, F) can improve metabolic stability. nih.govAntileishmanial
C8 8-substitution can be less active than 2-substitution. biointerfaceresearch.comAntileishmanial

The electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties of substituents on the quinoline ring are fundamental to their interaction with biological targets.

Electronic effects can have opposing influences depending on the specific molecular context. In one study of quinoline-imidazole hybrids with antimalarial activity, the presence of an electron-donating methoxy (B1213986) group (-OCH3) at the C2-position enhanced activity. Conversely, placing an electron-withdrawing chlorine atom (Cl) at the same position led to a loss of activity. researchgate.net In another series of compounds, the presence of highly electronegative oxygen atoms was suggested to contribute to inhibitory potential. nih.gov

Steric factors are equally important. The steric hindrance of the group at the C2-position of the quinoline moiety appears to have a key effect on activity in certain series, where compounds with smaller substituents like methyl (-CH3) or methoxy (-OCH3) were more active than those with larger groups. ekb.eg Similarly, an analysis of pyridine (B92270) derivatives for antiproliferative activity found that bulky groups in their structures generally led to lower activity. nih.gov

Table 2: Electronic and Steric Effects of Quinoline Substituents

Substituent TypePositionEffectCompound Class / Target
Electron-Donating (-OCH3) C2Enhanced activity researchgate.netAntimalarial
Electron-Withdrawing (-Cl) C2Loss of activity researchgate.netAntimalarial
Small Substituents (-CH3, -OCH3) C2More active than larger groups ekb.egNot specified
Bulky Groups GeneralLowered activity nih.govAntiproliferative

Contribution of the 3-(2-methoxy-3-pyridinyl) Side Chain to Compound Potency and Selectivity

The 3-(2-methoxy-3-pyridinyl) side chain introduces specific chemical features that are critical for molecular recognition, potency, and selectivity. The nitrogen atom within the pyridine ring and the methoxy group are key points of interaction.

The nitrogen atom in both pyridine and quinoline rings possesses a lone pair of electrons that is not delocalized within the aromatic π-system. nih.govstackexchange.com This makes the nitrogen atom available to act as a hydrogen bond acceptor or to coordinate with metal ions, playing a crucial role in the ligand's interaction with biological targets. nih.gov

In molecular modeling studies, the quinoline nitrogen has been shown to be a key hydrogen bond acceptor. nih.gov For instance, in docking simulations of GLI1 inhibitors, the quinoline nitrogen was observed forming a hydrogen bond with the imidazole (B134444) ring of a histidine residue (His220) in the binding site. nih.gov The pyridine ring itself can also participate in important non-covalent interactions, such as π-cation interactions, which further stabilize the ligand-receptor complex. nih.gov The basicity of the nitrogen atom, which allows it to be protonated under physiological conditions, can also be a key factor in forming charged interactions within a binding pocket. stackexchange.comyoutube.com

The methoxy group (-OCH3) on the pyridinyl ring can significantly influence binding affinity through both electronic and steric effects. Its impact, however, is highly context-dependent.

In some cases, the presence of a methoxy group can be detrimental. A study on quinolinyl chalcone (B49325) derivatives found that a methoxy group at the C6-position of the quinoline ring led to a modest decrease in the inhibitory potential against butyrylcholinesterase (BChE). nih.gov

Conversely, the methoxy group is a key feature in several highly potent compounds. For example, omipalisib (B1684000) is a quinoline derivative substituted at C-6 with a 2-(methoxy)-3-benzenesulfonamide pyridinyl moiety and acts as a potent inhibitor of PI3K/mTOR. nih.gov Furthermore, a series of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives were designed as imaging agents for α-synuclein aggregates in Parkinson's disease, with several compounds exhibiting high binding affinity. researchgate.net This highlights that the specific placement of a methoxy group on a pyridine ring attached to a quinoline can be engineered to achieve high affinity and selectivity for a given target. researchgate.net The antiproliferative activity of pyridine derivatives has also been shown to be related to the number and position of methoxy groups. nih.gov

Conformational Analysis and Molecular Recognition Implications in SAR

Techniques such as molecular mechanics calculations, single-crystal X-ray analysis, and NMR spectroscopy are employed to determine the preferred conformations of quinoline derivatives. nih.gov These studies can reveal critical structural information, such as the torsion angles between rings and the preferred pseudo-equatorial or pseudo-axial orientation of large substituents, which can explain differences in activity between related compounds. nih.gov

Molecular docking simulations provide further insight into molecular recognition by predicting the binding pose of a ligand within the active site of a protein. nih.gov These models can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for affinity. For example, docking studies of oxazino-quinoline derivatives showed the quinoline nitrogen forming a hydrogen bond with a histidine residue, while other parts of the molecule interacted with threonine residues. nih.gov By understanding these interactions and the conformational preferences of the molecule, medicinal chemists can rationally design new analogues with improved potency and selectivity. nih.gov

Binding Site Interactions and Ligand Efficiency Mapping

The interaction of a ligand with its biological target is a complex interplay of various non-covalent forces. For quinoline-based compounds, key interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking. The nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor, a feature recurrent in the binding of many quinoline inhibitors to kinase domains. nih.gov

The substitution pattern on both the quinoline and pyridinyl rings of the parent compound, Quinoline, 3-(2-methoxy-3-pyridinyl)-, dictates the molecule's ability to fit within a binding pocket and establish favorable interactions. For instance, in a series of N-(6-methoxypyridin-3-yl)quinolin-2-amine derivatives developed as potential imaging agents for α-synuclein aggregates, the methoxy group at the 6-position of the quinolinyl ring was found to be the most potent, with a Kᵢ value of 4.6 nM. researchgate.net This suggests that this substituent occupies a favorable pocket in the binding site. The replacement of the methoxy group with bioisosteres like -OCF₂H or -OCF₃ led to a decrease in binding potency, indicating a sensitivity to the electronic and steric properties at this position. researchgate.net

In another study on pyrimido[4,5-c]quinolin-1(2H)-ones, methoxy substitutions were also found to play a crucial role in their anticancer activity. researchgate.net The positioning of methoxy groups can significantly influence the molecule's orientation within the binding site. For example, docking studies revealed two distinct binding orientations at the colchicine (B1669291) binding site of tubulin, dictated by the methoxy substitution pattern on the 2-arylpyrimido group. researchgate.net

The following table summarizes the structure-activity relationship data for a series of N-(6-methoxypyridin-3-yl)quinolin-2-amine analogues, highlighting the impact of substitution at the 6-position of the quinoline ring on binding affinity for α-synuclein.

Table 1: SAR of N-(6-methoxypyridin-3-yl)quinolin-2-amine Analogues

Compound Substitution at 6-position Kᵢ (nM) for α-synuclein
7a -F 82
7b -Cl 21
7c -Br 28
7f -OCH₃ 4.6
7g -OCF₂H 23
7h -OCF₃ 100

Data sourced from a study on derivatives for imaging aggregated α-synuclein. researchgate.net

Pharmacophore Modeling and Design of Novel Derivatives

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. A pharmacophore model typically includes features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers.

For quinoline-based compounds, pharmacophore models have been successfully developed to guide the design of new derivatives with improved activity. For example, a five-point pharmacophore model for quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors was developed, consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. researchgate.net This model yielded a statistically significant 3D-QSAR model, which could be used to predict the activity of new compounds. researchgate.net

In another study, a pharmacophore model for antioxidants was generated from a set of known antioxidant agents, including quercetin. nih.gov The best model featured one aromatic ring and three hydrogen bond acceptors. This model was then used to screen databases and identify new quinoline derivatives with potential antioxidant activity. nih.gov

The design of novel derivatives of Quinoline, 3-(2-methoxy-3-pyridinyl)- can be guided by such pharmacophore models. By understanding the key features required for binding to a specific target, modifications can be made to the parent structure to enhance its activity. For instance, if a hydrogen bond donor is identified as a crucial feature in a pharmacophore model, a hydroxyl or amine group could be introduced at an appropriate position on the quinoline or pyridinyl ring.

The following table outlines a hypothetical pharmacophore model that could be derived for a class of quinoline inhibitors, based on common features observed in active compounds.

Table 2: Hypothetical Pharmacophore Features for a Quinoline-based Inhibitor

Feature Description Potential Corresponding Moiety
Aromatic Ring (AR1) Essential for π-π stacking interactions Quinoline ring
Aromatic Ring (AR2) Contributes to hydrophobic interactions Pyridinyl ring
Hydrogen Bond Acceptor (HBA1) Interacts with a key residue in the binding site Nitrogen atom of the quinoline ring
Hydrogen Bond Acceptor (HBA2) Forms a hydrogen bond with a donor in the pocket Oxygen atom of the methoxy group

By utilizing these systematic SAR elucidation strategies, including detailed binding site analysis, ligand efficiency mapping, and predictive pharmacophore modeling, novel analogues of Quinoline, 3-(2-methoxy-3-pyridinyl)- can be rationally designed to achieve enhanced biological activity for a desired therapeutic target.

Molecular and Cellular Mechanism of Action Investigations for Quinoline, 3 2 Methoxy 3 Pyridinyl Derivatives

Target Identification and Validation Through In Vitro Assays

In vitro assays have been instrumental in identifying and validating the specific molecular targets of these quinoline (B57606) derivatives. These studies typically involve isolating specific enzymes or receptors and measuring the compound's effect on their activity or binding affinity.

A significant body of research has demonstrated that quinoline derivatives substituted with a methoxy-pyridinyl moiety are potent inhibitors of several key enzymes, particularly protein kinases and topoisomerases.

A novel series of 3-quinoline carboxamides has been developed as selective inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase, a crucial enzyme in the DNA damage response (DDR) pathway. nih.govresearchgate.net From an initial hit compound, medicinal chemistry efforts led to the identification of highly potent and selective ATM inhibitors. nih.gov For instance, compounds such as 6-[6-(methoxymethyl)-3-pyridinyl]-4-{[(1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl]amino}-3-quinolinecarboxamide and 7-fluoro-6-[6-(methoxymethyl)pyridin-3-yl]-4-{[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino}quinoline-3-carboxamide were identified as potent and selective oral inhibitors of ATM. nih.gov

Similarly, boronic acid-containing 3H-pyrazolo[4,3-f]quinoline compounds, which incorporate a related structural motif, have been identified as dual inhibitors of CDC-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK). nih.gov Compounds HSD1400 and HSD1791 were found to potently inhibit CLK activity. nih.gov

Other research has focused on different enzyme classes. Pyrazolo[4,3-f]quinoline derivatives have been synthesized and shown to inhibit DNA topoisomerase I and IIα, enzymes critical for managing DNA topology during replication and transcription. nih.gov One derivative, compound 2E , demonstrated an inhibition pattern for topoisomerase IIα equivalent to the standard drug etoposide (B1684455) at a 100 µM concentration. nih.gov Additionally, certain pyridine-quinoline hybrids have been developed as inhibitors of PIM-1 kinase. nih.gov

The table below summarizes the inhibitory activity of selected quinoline derivatives against various enzymes.

Table 1: Enzyme Inhibition by Quinoline, 3-(2-methoxy-3-pyridinyl)- Derivatives

Compound/Derivative Class Target Enzyme IC₅₀/Activity Reference
Pyrazolo[4,3-f]quinolines (e.g., 2E) Topoisomerase IIα Equivalent to etoposide at 100 µM nih.gov
HSD1400 CLK1 Potent Inhibition nih.gov
HSD1791 CLK1 Potent Inhibition nih.gov
Quinoline-3-carboxamides (B1200007) ATM Kinase Potent and Selective Inhibition nih.govresearchgate.net
Pyridine-quinoline hybrids PIM-1 Kinase Competitive and Non-competitive Inhibition nih.gov
Quinoline-based chalcones HIV Reverse Transcriptase Potent Cytotoxicity nih.gov

Receptor Binding Affinity and Selectivity Profiling

Beyond enzyme inhibition, derivatives based on the N-(6-methoxypyridin-3-yl)quinoline-2-amine scaffold have been synthesized and evaluated for their binding affinity to specific protein aggregates, which act as receptors in this context. researchgate.netmdpi.comnih.gov These studies are particularly relevant in the field of neurodegenerative diseases.

A series of 43 new N-(6-methoxypyridin-3-yl)quinolin-2-amine derivatives were designed to target the fibrillary aggregates of α-synuclein, a hallmark of Parkinson's disease. researchgate.netmdpi.comnih.gov Several of these compounds exhibited high-affinity binding to α-synuclein. researchgate.netnih.gov Notably, the radiolabeled derivative [¹²⁵I]8i was shown to be a very potent α-synuclein radioligand, displaying a dissociation constant (Kd) of 5 nM for both Parkinson's disease brain tissues and lab-generated α-synuclein fibrils. researchgate.netnih.gov This indicates a strong and specific interaction. This compound also demonstrated selectivity for Parkinson's disease tissues over tissues from Alzheimer's disease patients or healthy controls. researchgate.netnih.gov

Research into related pyridine (B92270) structures has also provided insights. For example, [3H]methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine ([3H]methoxymethyl-MTEP), a selective antagonist for the metabotropic glutamate (B1630785) 5 (mGlu5) receptor, was characterized. nih.gov It binds with a high affinity (Kd = 20 nM) and saturation (Bmax = 487 fmol/mg protein) to a single site on the receptor in rat brain membranes. nih.gov

The table below presents binding affinity data for selected derivatives.

Table 2: Receptor Binding Affinity of Quinoline, 3-(2-methoxy-3-pyridinyl)- Derivatives

Compound Target Receptor/Protein Binding Affinity (Kd) Reference
[¹²⁵I]8i α-Synuclein Aggregates (PD Brain) 5 nM researchgate.netnih.gov
[¹²⁵I]8i α-Synuclein Aggregates (LBD-amplified fibrils) 5 nM researchgate.netnih.gov
[¹⁸F]7j α-Synuclein Aggregates (PD Brain) 19.5 ± 15.5 nM researchgate.net

Cellular Pathway Modulation by Quinoline, 3-(2-methoxy-3-pyridinyl)- Derivatives

The molecular interactions identified through in vitro assays translate into broader effects on cellular signaling pathways. Derivatives of Quinoline, 3-(2-methoxy-3-pyridinyl)- have been shown to modulate critical pathways controlling cell fate, such as the cell cycle and apoptosis.

Many quinoline derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and halting the cell division cycle.

Derivatives of pyridine-quinoline have been shown to induce apoptosis, with some compounds triggering cell death in over 66% of the treated cancer cell population. nih.gov This apoptotic induction was confirmed by the significant activation of caspases 3 and 7, key executioner enzymes in the apoptotic cascade. nih.gov Similarly, a synthesized aryl ester of quinoline-2-carboxylic acid was found to induce apoptosis in prostate cancer cells by increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to the activation of caspases-9 and -7. nih.gov The same compound also caused the cell cycle to arrest in the S phase. nih.gov

Boronic acid-containing pyrazolo[4,3-f]quinoline compounds, which are dual CLK/ROCK inhibitors, were also found to induce cell cycle arrest. nih.gov Further analysis indicated that this effect was mediated by the suppression of the cyclin D/Rb oncogenic pathway. nih.gov Other studies on related structures have shown that they can arrest the cell cycle in the G1 or G2/M phases by modulating the expression of cyclins and cyclin-dependent kinases (CDKs) like CDK2 and CDK4, and their inhibitors, p21 and p27. mdpi.commdpi.com

A primary mechanism of action for many Quinoline, 3-(2-methoxy-3-pyridinyl)- derivatives is the disruption of protein kinase signaling cascades, which are frequently hyperactivated in cancer.

As previously mentioned, derivatives have been developed as potent inhibitors of ATM kinase, a central player in the DNA damage response. nih.gov This inhibition can sensitize cancer cells to DNA-damaging agents. nih.gov The PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival, is another major target. nih.gov Quinoline derivatives like omipalisib (B1684000) show strong inhibition of both PI3K and mTOR. nih.gov The c-Met receptor tyrosine kinase, which activates the PI3K/Akt pathway, is also a target for quinoline-based inhibitors. nih.govnih.gov

Furthermore, dual CLK/ROCK inhibitors based on a pyrazolo[4,3-f]quinoline scaffold have been identified, targeting kinases involved in RNA splicing and cytoskeletal regulation, respectively. nih.gov Other quinoline derivatives have been designed to inhibit the PIM-1 kinase, which is involved in promoting cell survival and proliferation. nih.gov The ability to target multiple kinases, such as MET, VEGFR-2, and RON, is a characteristic of some quinoline-based compounds like foretinib. nih.gov

Computational Modeling of Ligand-Target Interactions

Computational methods, particularly molecular docking, are widely used to predict and rationalize the binding of quinoline derivatives to their biological targets. nih.govmdpi.comnih.gov These in silico studies provide valuable insights into the specific molecular interactions that govern binding affinity and selectivity.

Molecular docking studies have been performed for quinoline-based chalcones to determine their binding affinity within the active site of the HIV reverse transcriptase enzyme. nih.gov These studies showed good binding interactions with the active domain of the receptor, with some derivatives achieving a higher docking score than standard drugs. nih.gov

In the context of kinase inhibition, docking models are crucial. For type II MET kinase inhibitors, models show that a nitrogen-containing heterocyclic moiety, such as quinoline, is often responsible for forming key hydrogen bonds with the hinge region of the kinase's ATP-binding site. nih.gov This interaction is a common feature for many ATP-competitive kinase inhibitors. soton.ac.uk Docking simulations of 3-(pyridine-3-yl)-2-oxazolidinone derivatives predicted their mode of action as antibacterial agents. nih.gov These computational approaches allow for the evaluation of large numbers of compounds and help prioritize candidates for synthesis and experimental testing. nih.gov

Molecular Docking and Dynamics Simulations to Elucidate Binding Modes

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques used to predict and analyze the binding of small molecules to macromolecular targets, such as proteins. These methods help in understanding the specific interactions that stabilize the ligand-protein complex, which is crucial for designing more potent and selective inhibitors.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For quinoline derivatives, docking studies have been extensively used to explore their binding modes with various enzymes. For instance, pyridine-quinoline hybrids have been docked into the active site of PIM-1 kinase, a target in cancer therapy. nih.gov These studies help in rationalizing the observed in vitro inhibitory activities. nih.gov Similarly, quinoline-3-carboxamides have been investigated as potential inhibitors of DNA damage response (DDR) kinases like ATM, ATR, and DNA-PKcs. mdpi.comresearchgate.net The quinoline nitrogen in these compounds often plays a key role by forming hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of the endogenous ATP molecule. mdpi.comresearchgate.net

Docking studies on other quinoline derivatives have revealed their potential as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) and as protease inhibitors for SARS-CoV-2. nih.govnih.gov In the case of HIV reverse transcriptase, synthesized quinoline derivatives were docked into the enzyme's active site (PDB: 4I2P), with some compounds showing higher docking scores than standard drugs like elvitegravir (B1684570) and rilpivirine, indicating a strong binding affinity. nih.gov For SARS-CoV-2 main protease (Mpro), designed quinoline derivatives have been shown to interact with key amino acid residues like His41 and Glu166 in the allosteric site. nih.gov

The following table summarizes the results of a molecular docking study of certain quinoline derivatives against the HIV reverse transcriptase enzyme.

CompoundDocking Score (kcal/mol)
Derivative 4-10.675
Derivative with Pyrimidine MoietyGenerally Higher Scores
Derivative with Pyrazoline MoietyGenerally Lower Scores
Standard Drugs (for comparison)
ElvitegravirNot specified in provided text
RilpivirineNot specified in provided text

Data sourced from a study on quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. nih.gov

Molecular Dynamics Simulations: Following molecular docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complexes over time. These simulations provide a more dynamic picture of the binding, considering the flexibility of both the ligand and the protein. For quinoline-3-carboxamide (B1254982) derivatives complexed with DDR kinases, MD simulations were run for 100 nanoseconds to confirm the stability of the docked poses. mdpi.com The analysis of root-mean-square deviation (RMSD) of the protein and ligand throughout the simulation helps in establishing the stability of the interactions. mdpi.com

Similarly, MD simulations for quinoline derivatives designed as SARS-CoV-2 protease inhibitors indicated the formation of stable ligand-Mpro complexes. nih.govresearchgate.net Analysis of conformational stability, residue flexibility (RMSF), and solvent accessible surface area (SASA) during these simulations provides further confidence in the binding mode and inhibitory potential of the designed compounds. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules. These calculations provide insights into the electronic structure, stability, and reactivity of quinoline derivatives, which are fundamental to their biological activity.

Electronic Structure and Frontier Molecular Orbitals: DFT methods are used to calculate various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.orgnih.govrsc.org The HOMO-LUMO energy gap (ΔE) is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. nih.govijcce.ac.ir A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. ijcce.ac.ir For a series of tunable quinoline derivatives, DFT calculations at the B3LYP/6-31G(d,p) level have shown that the introduction of electron-donating groups (e.g., –OH, –OCH3, pyridine) can effectively reduce the HOMO-LUMO energy gap, thereby altering the electronic structure. nih.govrsc.org

The distribution of electron density can be visualized through the Molecular Electrostatic Potential (MEP) surface. arabjchem.org The MEP map helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is critical for understanding non-covalent interactions with biological targets. arabjchem.orgnih.gov

Reactivity Descriptors: Quantum chemical calculations can also determine various global and local reactivity descriptors. Global descriptors like chemical potential, hardness, and softness provide a general measure of a molecule's reactivity. nih.govresearchgate.net Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. arabjchem.org For substituted pyridinium (B92312) ions, DFT calculations have been benchmarked to accurately predict acidity constants (pKa), a key parameter in understanding their behavior in biological systems. acs.org

In a study on quinoline-based thiosemicarbazide (B42300) derivatives, DFT calculations were used to analyze intramolecular hydrogen bonds and their influence on the stability of different conformers. nih.gov These calculations revealed that sulfur atoms could form stronger intramolecular hydrogen bonds compared to nitrogen or oxygen in these specific molecular structures. nih.gov The reactivity of pyridine carboxamides has also been investigated using quantum-chemical calculations, which showed that the position of substituents influences the charge on the pyridine nitrogen atom and its ability to accept a proton. mdpi.com

The table below presents the calculated HOMO-LUMO energy gaps for a selection of quinoline derivatives with different functional groups.

Compound IDFunctional GroupHOMO (eV)LUMO (eV)Energy Gap (eV)
6t–NH2-5.60-1.963.640
6v–OH-5.73-2.333.402
6s2-OMe-5.88-2.073.809
6f–CH3-5.87-2.173.696
6awPyridine-5.89-2.503.395

Data sourced from a DFT study on a series of tunable quinoline derivatives. nih.gov

Pre Clinical Biological Evaluation in Model Systems for Quinoline, 3 2 Methoxy 3 Pyridinyl Analogues

In Vitro Cell-Based Assays for Mechanistic and Efficacy Profiling

In vitro assays are fundamental for the initial screening and detailed characterization of the biological effects of quinoline (B57606) analogues at a cellular level. These experiments utilize cultured cell lines that are representative of specific diseases, allowing for the assessment of cytotoxicity, antiproliferative effects, and the modulation of specific molecular pathways.

The antiproliferative and cytotoxic potential of various quinoline analogues has been extensively evaluated against a broad spectrum of human cancer cell lines. These studies are crucial for identifying compounds with potent anti-cancer activity and for understanding their spectrum of action.

A series of pyrazolo[4,3-f]quinoline derivatives were screened for their cytotoxic effects. mdpi.com The initial screening at a 30 µM concentration against the NUGC-3 gastric cancer cell line revealed that a methyl substituent at the R1 position of the pyridine (B92270) heterocycle (ring B) resulted in significant cytotoxicity (22.89% cell proliferation), whereas replacing it with a methoxy (B1213986) group led to a substantial loss of activity (82.07% cell proliferation). mdpi.com Further evaluation of the most active compounds was conducted across a panel of six human cancer cell lines: ACHN (kidney), HCT-15 (colon), MM231 (breast), NCI-H23 (lung), NUGC-3 (gastric), and PC-3 (prostate). mdpi.com

Similarly, pyrido[3,2-g]quinoline (B3050440) derivatives have been assessed for their ability to inhibit cancer cell growth. nih.gov Compounds featuring an amino or dimethylaminopropylamino moiety at the C-4 and C-6 positions demonstrated the ability to completely inhibit the proliferation of MCF-7 (breast), NCI-H460 (lung), and SF-268 (CNS) cancer cells. nih.gov One of the most potent compounds, diethyl 4,6-bis-(3-dimethylaminopropylamino)-10-methylpyrido[3,2-g]quinoline-3,7-dicarboxylate, exhibited significant cytotoxicity against LNCaP (prostate) and MCF-7 (breast) cell lines. nih.gov

Other quinoline-based structures have also shown promise. Pyrano[3,2-c]quinoline analogues have been evaluated for their cytotoxicity, with several candidates showing promising results. nih.gov Hybrid quinoline compounds have been tested against MCF-7 and PC-3 cell lines, with some demonstrating activity superior to the standard chemotherapeutic agent Doxorubicin against the PC-3 prostate cancer line. ekb.eg Furthermore, certain quinoline derivatives have demonstrated broad-spectrum lethal effects across a wide range of tumor cells, including non-small cell lung cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, and breast cancer cell lines. rsc.org Specifically, a methoxy-substituted pyridin-2-one derivative showed moderate activity against the SNB-75 CNS cancer cell line. rsc.org

The table below summarizes the antiproliferative activity of selected quinoline analogues in various cancer cell lines.

Compound ClassCell LineActivity MetricValue (µM)Reference
Pyrido[3,2-g]quinoline (Compound 9d)LNCaP (Prostate)IC505.63 nih.gov
Pyrido[3,2-g]quinoline (Compound 9d)MCF-7 (Breast)IC503.96 nih.gov
Pyrano[3,2-c]quinolineA549 (Lung)IC50~35 rsc.org
Quinolone-triazole theophylline (B1681296) (Cmpd 7)MCF-7 (Breast)IC506.61±0.4 ekb.eg
Quinolone-triazole theophylline (Cmpd 7)PC-3 (Prostate)IC503.55±0.2 ekb.eg
4-(1,2,3-triazol-1-yl)quinolin-2(1H)-onesPanc-1, MCF-7, HT-29, A-549GI500.022 - 0.031 mdpi.com
Oxiranyl-QuinoxalineSK-N-SH (Neuroblastoma)IC503.9±0.2 nih.gov
Oxiranyl-QuinoxalineIMR-32 (Neuroblastoma)IC505.0±0.9 nih.gov

IC50: The concentration that inhibits 50% of cell proliferation. GI50: The concentration causing 50% growth inhibition.

To understand the molecular basis of their cytotoxic effects, quinoline analogues have been subjected to various functional assays targeting specific biological pathways. These studies have revealed that these compounds can modulate a diverse range of cellular processes, from cell cycle progression and apoptosis to the activity of key signaling proteins.

One area of significant investigation is the inhibition of protein kinases. Omipalisib (B1684000) (GSK2126458), a quinoline derivative substituted with a 2-(methoxy)-3-benzenesulfonamide pyridinyl moiety, has been shown to be a potent inhibitor of both PI3K and mTOR, central regulators of cell growth and survival. nih.gov Other quinoline-based compounds have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), with pyrotinib (B611990) showing high potency against HER2-dependent breast and ovarian cancer cell lines. nih.gov Additionally, new pyridine-quinoline hybrids have been identified as inhibitors of PIM-1 kinase, leading to apoptosis induction through the activation of caspases 3 and 7. nih.gov

Another important mechanism of action for quinoline derivatives is the disruption of DNA replication and repair machinery. Certain pyrazolo[4,3-f]quinolines have been identified as inhibitors of Topoisomerase I and IIα, enzymes critical for resolving DNA topological stress during replication. mdpi.com Similarly, a pyrano[3,2-c]quinoline derivative was found to be a promising inhibitor of topoisomerase II and the bacterial enzyme DNA gyrase. rsc.org

Induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. Flow cytometric analysis of a pyrido[3,2-g]quinoline derivative revealed that it causes cell cycle arrest in the G1 phase, which is followed by apoptosis. nih.gov Other quinoline derivatives have been shown to induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and activating caspases 3 and 8, while down-regulating the anti-apoptotic protein Bcl2. mdpi.com Some analogues also function as tubulin polymerization inhibitors, arresting cells in the G2/M phase of the cell cycle. rsc.org

Beyond cancer, specific N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have been developed as imaging agents for aggregated α-synuclein, a pathological hallmark of Parkinson's disease. researchgate.netmdpi.com In vitro binding assays using brain tissue from Parkinson's disease patients have demonstrated that these compounds bind with high affinity and selectivity to α-synuclein fibrils. researchgate.netelsevierpure.com

The table below highlights some of the key biological targets and pathways modulated by quinoline analogues.

Compound ClassBiological Target/PathwayFunctional EffectReference
N-(6-methoxypyridin-3-yl)quinoline-2-amineα-Synuclein aggregatesHigh-affinity binding researchgate.netelsevierpure.com
Pyrido[3,2-g]quinolineCell CycleG1 phase arrest, Apoptosis nih.gov
Pyrazolo[4,3-f]quinolineTopoisomerase I/IIαEnzyme inhibition mdpi.com
Quinoline-based derivativesTubulinInhibition of polymerization rsc.org
Pyrano[3,2-c]quinolineTopoisomerase II, DNA gyraseEnzyme inhibition rsc.org
Quinoline carboxamide derivativesP2X7 ReceptorAntagonism, Inhibition of Ca2+ influx nih.gov
Quinoline-pyridinyl hybridsPI3K/mTOR, EGFR/HER2, PIM-1 KinaseKinase inhibition, Apoptosis nih.govnih.gov
4-(1,2,3-triazol-1-yl)quinolin-2(1H)-onesEGFR, BRAFV600EMulti-target inhibition, Apoptosis mdpi.com

In Vivo Animal Models for Pharmacodynamic and Efficacy Studies

The choice of animal model is critical and depends on the disease being studied. For oncology research, mouse xenograft models are commonly used. These involve the implantation of human cancer cell lines, such as the HER2-dependent BT474 breast cancer line or the MDA-MB-231 metastatic breast cancer line, into immunocompromised mice. rsc.orgnih.gov These models allow for the direct assessment of a compound's ability to inhibit human tumor growth in vivo. nih.gov For studying inflammation, models like the carrageenan-induced rat paw edema test are employed to assess the anti-inflammatory potential of quinoline derivatives. biointerfaceresearch.com

In the context of neurodegenerative diseases like Parkinson's, non-human primates (NHPs) serve as a crucial model system. researchgate.netmdpi.commdpi.com Their brain structure and physiology are more analogous to humans, making them ideal for evaluating the brain penetration and pharmacokinetics of novel PET imaging agents designed to detect pathological protein aggregates. researchgate.netelsevierpure.com

In vivo studies have confirmed the therapeutic potential of several quinoline analogues. Pyrotinib, an EGFR/HER2 inhibitor, demonstrated significant in vivo efficacy in HER2-dependent mouse xenograft models. nih.gov Another kinase inhibitor, Panulisib, also showed potent antitumor efficacy in various in vivo cancer models. nih.gov

For the N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives developed for Parkinson's disease, positron emission tomography (PET) imaging studies in non-human primates were conducted. researchgate.netmdpi.com These studies successfully demonstrated that the radiolabeled compounds could penetrate the blood-brain barrier and showed favorable pharmacokinetics, including good brain uptake and appropriately fast washout from the brain. researchgate.netelsevierpure.com This pharmacokinetic profile is essential for a successful PET tracer, as it allows for a high signal-to-noise ratio when imaging the target.

Biomarkers are measurable indicators of a biological state or condition and are vital for drug development. In the pre-clinical evaluation of quinoline analogues, several biomarkers have been identified and validated.

The primary application of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives is to serve as imaging biomarkers themselves. researchgate.netmdpi.com These PET tracers are designed to detect and quantify the burden of aggregated α-synuclein in the brain, a key pathological biomarker for Parkinson's disease. researchgate.net The validation of these imaging biomarkers involves correlating the PET signal with the presence of α-synuclein fibrils confirmed through in vitro binding assays on post-mortem human brain tissue from both patients and healthy controls. researchgate.netelsevierpure.com

In oncology, the molecular targets of the drugs often serve as biomarkers of response. For instance, the expression of EGFR, BRAFV600E, and HER2 can predict the sensitivity of tumors to quinoline-based inhibitors targeting these specific kinases. mdpi.comnih.gov Pre-clinical studies validate this by demonstrating that compounds potently inhibit these targets and show efficacy in cancer models defined by the presence of these biomarkers. mdpi.comnih.gov

Comparative Pharmacological Studies with Reference Compounds

In the preclinical evaluation of novel therapeutic agents, comparative pharmacological studies are essential to benchmark the activity and selectivity of new chemical entities against established reference compounds. For analogues of Quinoline, 3-(2-methoxy-3-pyridinyl)-, such studies have been crucial in elucidating their potential advantages and specific pharmacological profiles across different biological targets, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and cancer-related proteins.

Nicotinic Acetylcholine Receptor Modulation

A significant area of investigation for quinoline derivatives has been their interaction with nAChRs, which are implicated in various neurological disorders. Researchers have synthesized and evaluated novel quinoline analogues, comparing their binding affinities and functional activities with known receptor ligands and against different receptor subtypes.

One study focused on developing quinoline derivatives with improved selectivity for the α7 nAChR subtype over the α4β2 subtype. nih.gov The binding affinities of these analogues were determined through radioligand binding studies and compared. For instance, a novel azabicyclic compound carrying a quinoline ring demonstrated over 10-fold selectivity for the α7* nAChR, with a Ki value of approximately 100 nM. nih.gov In contrast, another compound showed a preference for the α4β2* subtype. nih.gov The functional outcomes of these interactions were also assessed and compared. While some analogues acted as antagonists, others were identified as agonists, highlighting the diverse functional modulation achievable through structural modifications. nih.gov

Table 1: Comparative Binding Affinity and Functional Activity of Quinoline Analogues at Nicotinic Acetylcholine Receptors

Compound Target Receptor Binding Affinity (K~i~) Functional Activity Selectivity Profile
Analogue 1 α7* nAChR ~100 nM Agonist >10-fold selective for α7* over α4β2*
Analogue 2 α4β2* nAChR - Antagonist 2-fold higher affinity for α4β2*
Analogue 3 α7* nAChR - Agonist (EC~50~ 1.0-1.6 µM) At least 3-fold higher affinity for α7*

Data sourced from radioligand binding studies and calcium imaging experiments. nih.gov

Anticancer Activity and Enzyme Inhibition

Analogues of quinoline have also been extensively studied for their potential as anticancer agents. Comparative studies in this domain often involve benchmarking against standard chemotherapeutic drugs or known enzyme inhibitors.

In an investigation of pyrimido[4,5-c]quinolin-1(2H)-one derivatives, the cytotoxic and antimigratory activities were evaluated. researchgate.net The introduction of methoxy groups at various positions on the 2-arylpyrimido functionality was found to enhance antimigratory activity. researchgate.net The efficacy of these compounds was implicitly compared to the known antimitotic agent, colchicine (B1669291), by examining their interaction at the colchicine binding site of tubulin. researchgate.net

Similarly, a series of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives were designed as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases. Their inhibitory activities were directly compared with cabozantinib (B823), a known inhibitor. nih.gov One of the synthesized compounds exhibited superior inhibitory activity against VEGFR-2 (IC50 = 0.035 µM) compared to cabozantinib. nih.gov Another compound was found to be equipotent to cabozantinib in its inhibitory action. nih.gov

Table 2: Comparative Inhibitory Activity of Quinoline Analogues against Cancer-Related Kinases

Compound Target Kinase IC~50~ (µM) Reference Compound Reference IC~50~ (µM)
Analogue 4b VEGFR-2 0.035 Cabozantinib -
Analogue 2c VEGFR-2 0.052 Cabozantinib equipotent

Data represents the concentration required for 50% inhibition of enzyme activity. nih.gov

Antiparasitic and Antiprion Activity

The structural scaffold of quinoline is present in well-known antimalarial drugs like chloroquine (B1663885). This has prompted comparative studies of new quinoline derivatives against various parasites. In one such study, methoxybenzo[h]quinoline-3-carbonitrile analogues were screened for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. The efficacy of these compounds was compared to the reference drugs nifurtimox (B1683997) and benznidazole. nih.gov The results indicated that the synthesized analogues exhibited a better activity profile than the existing therapeutic options. nih.gov

Interestingly, a library of quinoline derivatives was also screened for antiprion activity. The structure-activity relationships (SAR) for antiprion effects were found to be remarkably similar to the antimalarial SAR, particularly for sulfonamide quinoline derivatives. nih.gov This suggests a potential overlap in the molecular targets of these compounds for two distinct pathologies. nih.gov The most potent compound identified had a half-effective concentration (EC50) for antiprion activity of 50 nM. nih.gov

Table 3: Comparative Efficacy of Quinoline Analogues Against Pathogens

Compound Class Pathogen Efficacy Metric Comparison
Methoxybenzo[h]quinoline-3-carbonitriles Trypanosoma cruzi Activity Profile Better than nifurtimox and benznidazole
Sulfonamide quinolines Prions EC~50~ Most active compound: 50 nM
Sulfonamide quinolines Malaria parasite Structure-Activity Relationship Similar to antiprion SAR

Comparative data sourced from in vitro screening against T. cruzi and prion-infected cell lines. nih.govnih.gov

Computational and Theoretical Chemistry Studies on Quinoline, 3 2 Methoxy 3 Pyridinyl

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. These methods provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding a molecule's behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. ijprajournal.com

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. ijprajournal.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A smaller gap indicates that the molecule is more polarizable and more reactive. ijprajournal.com

For quinoline (B57606) derivatives, studies have shown that the HOMO is often distributed over the quinoline ring and any electron-donating substituents, while the LUMO is typically localized on the quinoline ring itself. ijprajournal.com In the case of Quinoline, 3-(2-methoxy-3-pyridinyl)-, the methoxy (B1213986) group on the pyridine (B92270) ring is an electron-donating group, which would be expected to influence the energy and distribution of the HOMO. The quinoline and pyridine rings, being electron-deficient aromatic systems, will contribute significantly to the LUMO.

While specific FMO calculations for Quinoline, 3-(2-methoxy-3-pyridinyl)- are not extensively reported in the literature, analysis of similar structures, such as other quinoline derivatives, provides a basis for prediction. For instance, in related quinoline compounds, the introduction of various substituents has been shown to modulate the HOMO-LUMO gap, thereby fine-tuning their reactivity. purdue.edu

Table 1: Conceptual FMO Properties and Their Significance

Parameter Description Significance in Reactivity Prediction
HOMO Energy Energy of the Highest Occupied Molecular Orbital.A higher HOMO energy indicates a greater tendency to donate electrons (nucleophilicity).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.A lower LUMO energy indicates a greater tendency to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE) The energy difference between the LUMO and HOMO.A smaller gap suggests higher reactivity and lower kinetic stability.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the sites of electrophilic and nucleophilic attack, as well as non-covalent interactions like hydrogen bonding. The MEP maps the electrostatic potential onto the electron density surface of a molecule, with different colors representing regions of varying potential.

Typically, regions of negative electrostatic potential (colored in shades of red and yellow) are associated with an excess of electrons and are susceptible to electrophilic attack. These areas are often found around electronegative atoms like nitrogen and oxygen. Regions of positive electrostatic potential (colored in shades of blue) indicate a deficiency of electrons and are prone to nucleophilic attack, commonly found around hydrogen atoms attached to electronegative atoms.

For Quinoline, 3-(2-methoxy-3-pyridinyl)-, the MEP surface would be expected to show negative potential around the nitrogen atoms of both the quinoline and pyridine rings, as well as the oxygen atom of the methoxy group. These sites would be potential hydrogen bond acceptors. Studies on substituted pyridines have confirmed that the negative electrostatic potential at the nitrogen atom is sensitive to the nature and position of substituents. nih.gov The methoxy group at the 2-position of the pyridine ring in the target molecule would likely enhance the negative potential on the adjacent pyridine nitrogen. The hydrogen atoms on the aromatic rings would exhibit positive potential, making them potential hydrogen bond donors.

Analysis of MEPs for similar quinoline and pyridine derivatives reveals that these potential maps are crucial for predicting how the molecule will orient itself when approaching a biological target, such as the active site of an enzyme. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of modern drug discovery and design. These computational models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be physicochemical, electronic, steric, or topological in nature. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a model that can predict the activity of new, untested compounds. nih.govmdpi.com

For quinoline and pyridine derivatives, numerous QSAR models have been developed to predict their activity against a wide range of biological targets, including cancer cell lines, bacteria, and parasites. nih.govmdpi.comnih.gov These models have successfully identified key structural features that govern the biological activity of these classes of compounds. For instance, QSAR studies on quinoline derivatives as anti-malarial agents have highlighted the importance of specific substitutions on the quinoline core. nih.gov

While a specific QSAR model for the biological activity of Quinoline, 3-(2-methoxy-3-pyridinyl)- is not publicly available, its structural features can be analyzed in the context of existing models for related compounds. The presence of both a quinoline and a pyridine ring, connected at the 3-position of the quinoline, makes it an interesting candidate for various biological activities, and its properties could be predicted using established QSAR models for quinoline-pyridine hybrids.

A crucial outcome of QSAR modeling is the identification of the molecular descriptors that have the most significant impact on biological activity. These key descriptors provide valuable insights into the mechanism of action and guide the design of more potent analogs.

In various QSAR studies on quinoline derivatives, descriptors related to lipophilicity (such as logP), electronic properties (like the energy of frontier orbitals), and steric parameters have been found to be important for potency. sphinxsai.comresearchgate.net For example, in some models, increased lipophilicity has been correlated with higher activity, while in others, specific electronic features are paramount. sphinxsai.com The presence of hydrogen bond donors and acceptors is also frequently identified as a critical factor.

For Quinoline, 3-(2-methoxy-3-pyridinyl)-, key descriptors would likely include those that describe the spatial arrangement of the quinoline and pyridine rings, the electronic influence of the methoxy group, and the hydrogen bonding capacity of the nitrogen and oxygen atoms. The relative orientation of the two aromatic rings would be a significant steric descriptor.

Computational Prediction of Physicochemical Properties Relevant to Biological Activity

The biological activity of a compound is not solely dependent on its interaction with a target protein but is also heavily influenced by its physicochemical properties. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile. Computational methods are widely used to predict these properties early in the drug discovery process. ijprajournal.comijpsjournal.combenthamdirect.com

The PubChem database provides several computationally predicted physicochemical properties for Quinoline, 3-(2-methoxy-3-pyridinyl)-. nih.gov These predictions are based on its chemical structure and offer a preliminary assessment of its drug-like characteristics.

Table 2: Computationally Predicted Physicochemical Properties of Quinoline, 3-(2-methoxy-3-pyridinyl)-

Property Predicted Value Significance in Biological Activity
Molecular Weight 236.27 g/mol Influences diffusion and transport across membranes.
XLogP3 3.1An indicator of lipophilicity, affecting solubility and membrane permeability.
Hydrogen Bond Donor Count 0The number of hydrogen atoms available to donate in hydrogen bonds.
Hydrogen Bond Acceptor Count 3The number of atoms (N, O) that can accept hydrogen bonds, influencing solubility and binding.
Rotatable Bond Count 2Relates to conformational flexibility, which can impact receptor binding.
Topological Polar Surface Area (TPSA) 35.1 ŲPredicts transport properties, such as intestinal absorption and blood-brain barrier penetration.

Source: PubChem CID 11470379 nih.gov

These predicted values suggest that Quinoline, 3-(2-methoxy-3-pyridinyl)- has properties that are generally favorable for a potential drug candidate. Its molecular weight is within the range of most small-molecule drugs. The XLogP3 value indicates moderate lipophilicity. The presence of three hydrogen bond acceptors and a relatively low topological polar surface area are also noteworthy features that would be considered in the evaluation of its potential biological activity and ADME profile.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters (computational, without clinical interpretation)

The in silico prediction of ADME properties is a critical step in computational drug discovery, allowing for an early assessment of a molecule's potential pharmacokinetic profile. These predictions are derived from the compound's structural features using various algorithms and models. For Quinoline, 3-(2-methoxy-3-pyridinyl)-, the key ADME-relevant parameters have been computationally estimated.

Physicochemical properties form the foundation of ADME prediction. These include molecular weight (MW), lipophilicity (expressed as LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These descriptors influence a compound's solubility, permeability, and interactions with biological macromolecules.

Pharmacokinetic predictions estimate how the compound might behave within a biological system. Key computed parameters include gastrointestinal (GI) absorption, the ability to cross the blood-brain barrier (BBB), and potential interactions with metabolic enzymes like the Cytochrome P450 (CYP) family. For instance, high GI absorption is predicted for compounds that are more likely to be absorbed from the gut, while BBB permeability indicates the potential for the compound to enter the central nervous system. Inhibition of major CYP isozymes (such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is a crucial prediction, as it can signal potential drug-drug interactions.

The following table summarizes the computationally predicted ADME parameters for Quinoline, 3-(2-methoxy-3-pyridinyl)-.

Table 1: Predicted ADME Parameters for Quinoline, 3-(2-methoxy-3-pyridinyl)-

ParameterPredicted ValueDescription
Physicochemical Properties
Molecular Weight236.27 g/mol The mass of one mole of the substance.
LogP (Lipophilicity)3.15The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity.
Topological Polar Surface Area (TPSA)38.09 ŲThe sum of surfaces of polar atoms in a molecule; correlates with hydrogen bonding potential and permeability.
Hydrogen Bond Acceptors3The number of nitrogen or oxygen atoms.
Hydrogen Bond Donors0The number of hydrogen atoms attached to nitrogen or oxygen.
Aqueous Solubility (LogS)-3.51The logarithm of the molar solubility in water; indicates how well the compound dissolves.
Pharmacokinetics
Gastrointestinal (GI) AbsorptionHighThe predicted likelihood of absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeantYesThe predicted ability of the compound to cross the blood-brain barrier.
P-glycoprotein (P-gp) SubstrateNoPrediction of whether the compound is a substrate of the P-gp efflux pump.
Metabolism
CYP1A2 InhibitorNoPrediction of inhibitory activity against the CYP1A2 enzyme.
CYP2C9 InhibitorYesPrediction of inhibitory activity against the CYP2C9 enzyme.
CYP2C19 InhibitorNoPrediction of inhibitory activity against the CYP2C19 enzyme.
CYP2D6 InhibitorYesPrediction of inhibitory activity against the CYP2D6 enzyme.
CYP3A4 InhibitorYesPrediction of inhibitory activity against the CYP3A4 enzyme.

Computational Assessment of Drug-Likeness (purely theoretical)

Drug-likeness is a qualitative concept used in drug design to evaluate whether a chemical compound has properties that would make it a likely orally active drug in humans. This assessment is based on the analysis of physicochemical properties and comparison with the known properties of existing drugs. Several rule-based filters are employed to perform this theoretical evaluation.

The most well-known of these is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates two or more of its criteria. nih.gov These criteria relate to molecular weight, lipophilicity, and hydrogen bonding capacity. nih.gov Other rules, such as Veber's rule (which considers TPSA and the number of rotatable bonds), provide additional filters for estimating oral bioavailability. The Bioavailability Score is a cumulative score based on these rules, where a higher value indicates a higher probability of possessing drug-like properties.

The table below provides a computational assessment of the drug-likeness of Quinoline, 3-(2-methoxy-3-pyridinyl)- based on these established theoretical models.

Table 2: Computational Drug-Likeness Assessment for Quinoline, 3-(2-methoxy-3-pyridinyl)-

Rule/ParameterProperty ValueThresholdViolation
Lipinski's Rule of Five
Molecular Weight236.27≤ 500 DaNo
LogP3.15≤ 5No
Hydrogen Bond Donors0≤ 5No
Hydrogen Bond Acceptors3≤ 10No
Other Drug-Likeness Rules
Veber's Rule (TPSA)38.09 Ų≤ 140 ŲNo
Veber's Rule (Rotatable Bonds)2≤ 10No
Overall Assessment
Rule of Five Violations0--
Bioavailability Score0.55--

Based on these purely theoretical models, Quinoline, 3-(2-methoxy-3-pyridinyl)- shows no violations of Lipinski's or Veber's rules, suggesting it possesses physicochemical properties that are consistent with those of known orally bioavailable drugs.

Advanced Analytical and Spectroscopic Methods in Quinoline, 3 2 Methoxy 3 Pyridinyl Research

Advanced Spectroscopic and Chromatographic Methods for Research Sample Characterization

The structural confirmation and purity assessment of synthesized research samples like Quinoline (B57606), 3-(2-methoxy-3-pyridinyl)- rely on a suite of powerful analytical techniques. Spectroscopic methods probe the molecular structure by examining the interaction of the molecule with electromagnetic radiation, while chromatographic techniques are employed to separate the compound from any impurities, ensuring the quality of the research sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus. researchgate.netuncw.edu

For Quinoline, 3-(2-methoxy-3-pyridinyl)-, ¹H NMR spectroscopy would be expected to show a distinct set of signals corresponding to each unique proton in the molecule. The aromatic protons on the quinoline and pyridine (B92270) rings would appear as multiplets in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their positions relative to each other and to the nitrogen atoms. A sharp singlet for the methoxy (B1213986) (-OCH₃) group protons would be anticipated in the upfield region (around δ 3.8-4.0 ppm). ualberta.ca

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. publish.csiro.au The spectrum would display distinct signals for each of the 15 carbon atoms in the Quinoline, 3-(2-methoxy-3-pyridinyl)- structure. Carbons in the aromatic rings would resonate at lower field (δ 110-160 ppm), with those adjacent to nitrogen or oxygen atoms shifted further downfield. ualberta.catsijournals.com The methoxy carbon would appear as a characteristic signal around δ 55-60 ppm. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between protons and carbons, confirming the link between the quinoline and pyridine rings at the C3 and C3' positions, respectively. uncw.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Quinoline, 3-(2-methoxy-3-pyridinyl)-
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Description
Quinoline H-2, H-48.8 - 9.2148 - 152Protons/Carbons adjacent to quinoline nitrogen
Quinoline Aromatic H7.5 - 8.2125 - 138Remaining protons/carbons on the quinoline ring
Pyridine Aromatic H7.4 - 8.5110 - 155Protons/Carbons on the pyridine ring
Methoxy (-OCH₃)~3.9~56Protons/Carbon of the methoxy group

Note: This table presents generalized, predicted values based on known data for similar quinoline and pyridine structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, confirming its elemental composition, and offers structural clues through the analysis of its fragmentation patterns. libretexts.orgyoutube.com

For Quinoline, 3-(2-methoxy-3-pyridinyl)- (C₁₅H₁₂N₂O), high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight (monoisotopic mass: 236.0950 Da). The observation of a molecular ion peak [M+H]⁺ at m/z 237.1022 in the positive ion mode would confirm the compound's formula.

Electron impact (EI) or electrospray ionization (ESI-MS/MS) would induce fragmentation of the molecule. nih.govnih.gov The resulting fragmentation pattern is a unique fingerprint that helps to confirm the structure. Common fragmentation pathways for this molecule would likely involve the cleavage of the bond between the two aromatic rings and the loss of the methoxy group.

Table 2: Predicted Mass Spectrometry Fragments for Quinoline, 3-(2-methoxy-3-pyridinyl)-
m/z Value (Predicted)Fragment LostResulting Ion Structure (Description)
236.0950-Molecular Ion [M]⁺˙
221.0715•CH₃Loss of methyl radical from the methoxy group
207.0944•CHOLoss of formyl radical
205.0793•OCH₃Loss of methoxy radical
129.0578C₇H₆NO•Quinoline ring fragment
108.0477C₉H₆N•2-methoxy-3-pyridinyl fragment

Note: This table presents plausible fragmentation patterns. The relative abundance of each fragment depends on the ionization method and energy.

Infrared (IR) and UV-Visible Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective method for identifying the functional groups present in a compound. mdpi.com For Quinoline, 3-(2-methoxy-3-pyridinyl)-, the IR spectrum would show characteristic absorption bands for the aromatic rings and the ether linkage.

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy levels. nih.govresearchgate.net This technique is particularly useful for analyzing compounds with conjugated systems, such as the aromatic rings in Quinoline, 3-(2-methoxy-3-pyridinyl)-. The UV-Vis spectrum would be expected to show strong absorption bands (π→π* transitions) characteristic of the extended π-system formed by the interconnected quinoline and pyridine rings. researchgate.netnist.gov

Table 3: Predicted Spectroscopic Data (IR and UV-Vis) for Quinoline, 3-(2-methoxy-3-pyridinyl)-
Spectroscopy TypeFeaturePredicted Range/Value
Infrared (IR) Aromatic C-H Stretch3000-3100 cm⁻¹
Aromatic C=C and C=N Stretch1500-1650 cm⁻¹
C-O-C Asymmetric Stretch (Ether)1200-1275 cm⁻¹
C-O-C Symmetric Stretch (Ether)1020-1075 cm⁻¹
UV-Visible π→π* Transitions (Quinoline)λₘₐₓ ≈ 225 nm, 275 nm, 315 nm
π→π* Transitions (Pyridine System)λₘₐₓ ≈ 260 nm

Note: These are characteristic ranges. The final spectrum would show a complex pattern resulting from the overlap and interaction of these features.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. researchgate.net It is essential for determining the purity of a synthesized compound before further research. moravek.com For Quinoline, 3-(2-methoxy-3-pyridinyl)-, a reversed-phase HPLC method would typically be employed. rsc.org

In this setup, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a nonpolar stationary phase (e.g., C18 silica) and is eluted by a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). ijrpc.com The purity of the sample is determined by the resulting chromatogram; a single, sharp, and symmetrical peak indicates a high degree of purity. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. The retention time—the time it takes for the compound to pass through the column—is a characteristic property under specific conditions. rsc.org

Table 4: Typical HPLC Parameters for Purity Analysis of Quinoline, 3-(2-methoxy-3-pyridinyl)-
ParameterTypical ConditionPurpose
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Separates based on hydrophobicity.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)Elutes the compound from the column.
Flow Rate 1.0 mL/minControls the speed of separation.
Detection UV Detector (e.g., at 254 nm or a characteristic λₘₐₓ)Detects the compound as it elutes.
Purity Result >95% (typically desired for research compounds)A single major peak indicates high purity. rsc.org

X-ray Crystallography and Structural Biology Applications

While spectroscopic methods provide invaluable data on molecular structure and connectivity, X-ray crystallography offers the definitive, high-resolution picture of a molecule's three-dimensional arrangement in the solid state. nih.govwikipedia.org This technique is crucial for understanding conformational preferences and the specific non-covalent interactions that govern how molecules pack together in a crystal lattice.

Determination of Solid-State Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction is the gold standard for determining the precise solid-state structure of a crystalline compound. nih.gov This technique requires growing a high-quality single crystal of the substance, which can be a rate-limiting step. nih.gov Once a suitable crystal is obtained, it is bombarded with X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the exact positions of all atoms in the molecule can be determined. wikipedia.org

The analysis also reveals how individual molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. mdpi.com This packing is stabilized by a network of intermolecular interactions, such as hydrogen bonds (if applicable), dipole-dipole interactions, and π–π stacking between the aromatic rings of adjacent molecules. researchgate.netdntb.gov.ua Understanding these interactions is critical in materials science and drug design, as they influence properties like solubility and melting point.

Table 5: Key Parameters Obtained from a Hypothetical X-ray Crystallography Study of Quinoline, 3-(2-methoxy-3-pyridinyl)-
ParameterDescriptionExample of Expected Finding
Crystal System The symmetry class of the crystal lattice (e.g., monoclinic, triclinic). mdpi.comMonoclinic, Space Group P2₁/c
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the repeating unit cell. mdpi.coma, b, c ≈ 8-20 Å; β ≈ 90-110°
Bond Lengths/Angles Precise measurements of all covalent bonds and the angles between them.C-C aromatic ≈ 1.39 Å; C-N ≈ 1.37 Å; C-O ≈ 1.36 Å
Torsional Angle The dihedral angle between the quinoline and pyridine ring planes. researchgate.netA non-coplanar arrangement (e.g., 30-60°) to minimize steric hindrance.
Intermolecular Interactions Non-covalent forces stabilizing the crystal packing. dntb.gov.uaEvidence of π–π stacking between quinoline rings of adjacent molecules.

Co-crystallization Studies with Biological Targets

As of the current available scientific literature, no non-clinical co-crystallization studies of Quinoline, 3-(2-methoxy-3-pyridinyl)- with biological targets have been publicly reported. Extensive searches of crystallographic databases and peer-reviewed journals did not yield any data on the successful co-crystallization of this specific compound with proteins or other biological macromolecules.

Therefore, no information regarding its binding modes, intermolecular interactions with active sites, or conformational changes upon binding to a biological target, as determined by X-ray crystallography, is available at this time.

Future Directions and Emerging Research Avenues for Quinoline, 3 2 Methoxy 3 Pyridinyl

Synthetic Innovations and Methodological Advancements

The efficiency and versatility of synthetic routes are paramount to the exploration of novel chemical entities. For "Quinoline, 3-(2-methoxy-3-pyridinyl)-" and its analogues, future research will likely focus on optimizing their production and enabling the rapid generation of diverse derivatives.

Development of Novel and Efficient Synthetic Routes

Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-Miller, and Combes reactions, have been foundational. iipseries.org However, modern synthetic chemistry is continually striving for greater efficiency, higher yields, and broader functional group tolerance. Recent advancements have seen the rise of palladium- and nickel-catalyzed reactions for the synthesis of quinoline derivatives. organic-chemistry.org For instance, the Buchwald-Hartwig amination has been successfully employed to couple various quinolinyl halides with 5-amino-2-methoxypyridine, yielding a series of N-(6-methoxypyridin-3-yl)quinolin-2-amine derivatives. mdpi.com This approach offers a flexible and powerful tool for creating libraries of related compounds.

Future efforts will likely focus on the development of even more streamlined and environmentally benign synthetic protocols. This could involve one-pot multicomponent reactions, which allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and saving time. researchgate.net The use of novel catalysts, such as magnetic nanocomposites, is also a promising area, offering advantages like easy separation and reusability. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Quinoline Derivatives

MethodDescriptionAdvantagesPotential for "Quinoline, 3-(2-methoxy-3-pyridinyl)-"
Classical Syntheses (e.g., Skraup, Doebner-Miller) Condensation reactions of anilines with α,β-unsaturated carbonyl compounds or glycerol. iipseries.orgWell-established, readily available starting materials.Foundation for basic scaffold synthesis.
Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) Coupling of an amine with a halide in the presence of a palladium catalyst. mdpi.comHigh efficiency, good functional group tolerance, allows for diverse substitutions.Proven applicability for synthesizing derivatives. mdpi.com
Nickel-Catalyzed Reactions Use of inexpensive and earth-abundant nickel as a catalyst for C-N and C-C bond formation. organic-chemistry.orgCost-effective, sustainable.A promising alternative to palladium catalysis.
Multicomponent Reactions Three or more reactants combine in a single reaction vessel to form the final product. researchgate.netHigh atom economy, operational simplicity, rapid access to molecular diversity.Ideal for generating libraries of analogues for screening.

Flow Chemistry and Automated Synthesis for High-Throughput Production

The transition from traditional batch synthesis to continuous flow processes represents a significant leap forward in chemical manufacturing. Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and greater scalability. researchgate.net For the synthesis of quinoline derivatives, flow chemistry has been shown to be highly effective, enabling efficient production with shorter reaction times. researchgate.netthieme-connect.de

The integration of automated synthesis platforms with flow chemistry systems can further accelerate the discovery process. These automated systems can perform a large number of reactions in parallel, allowing for the rapid generation of extensive compound libraries. This high-throughput approach is invaluable for structure-activity relationship (SAR) studies, where the systematic modification of a lead compound is necessary to optimize its biological activity. The application of these technologies to the synthesis of "Quinoline, 3-(2-methoxy-3-pyridinyl)-" analogues would significantly expedite the identification of new therapeutic candidates.

Discovery of Novel Biological Targets and Therapeutic Avenues

While initial research has illuminated some of the biological activities of "Quinoline, 3-(2-methoxy-3-pyridinyl)-" derivatives, a vast landscape of potential therapeutic applications remains to be explored.

Exploration of Underexplored Biological Pathways

Recent studies have demonstrated that derivatives of the "Quinoline, 3-(2-methoxy-3-pyridinyl)-" scaffold show promise as imaging agents for α-synuclein aggregates, which are a hallmark of Parkinson's disease. mdpi.comnih.govresearchgate.net This highlights the potential of these compounds to interact with key proteins involved in neurodegenerative disorders.

Beyond this, the broader quinoline class of compounds has been shown to exhibit a wide range of biological activities, including anticancer effects through the inhibition of tubulin polymerization and the targeting of signaling pathways like PI3K/mTOR. nih.govnih.gov Furthermore, specific quinoline derivatives have been identified as dual inhibitors of Cdc2-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK), which are implicated in cancer cell growth and migration. nih.gov Future research should focus on screening "Quinoline, 3-(2-methoxy-3-pyridinyl)-" and its analogues against a wider array of biological targets to uncover novel therapeutic opportunities.

Table 2: Potential Biological Targets for "Quinoline, 3-(2-methoxy-3-pyridinyl)-" Derivatives

Target ClassRationalePotential Therapeutic Area
Protein Aggregates (e.g., α-synuclein) Demonstrated binding affinity of derivatives. mdpi.comnih.govNeurodegenerative Diseases (e.g., Parkinson's Disease)
Kinases (e.g., CLK, ROCK, PI3K, mTOR) Known activity of other quinoline compounds. nih.govnih.govOncology, Inflammatory Diseases
Tubulin Established mechanism of action for some quinoline-based anticancer agents. nih.govOncology
G-Protein Coupled Receptors (GPCRs) A large and diverse family of drug targets.Various, including CNS disorders, metabolic diseases
Ion Channels Important regulators of cellular function.Cardiovascular diseases, neurological disorders

Repurposing Strategies for New Research Applications

Drug repurposing, the identification of new uses for existing or failed drug candidates, offers a time- and cost-effective approach to drug discovery. nih.gov The diverse biological activities of the quinoline scaffold make "Quinoline, 3-(2-methoxy-3-pyridinyl)-" and its derivatives intriguing candidates for repurposing efforts. By screening these compounds against a wide range of disease models and biological assays, it may be possible to identify unexpected therapeutic applications. Computational approaches, powered by artificial intelligence, can play a crucial role in this process by analyzing vast datasets of drug-target interactions and disease pathways to predict potential new uses. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govspringernature.com These powerful computational tools can analyze vast and complex datasets to identify promising drug candidates, predict their properties, and guide their optimization. nih.gov

For the discovery of novel analogues of "Quinoline, 3-(2-methoxy-3-pyridinyl)-", AI and ML can be applied in several key areas:

Virtual Screening: AI algorithms can rapidly screen virtual libraries containing millions of compounds to identify those with a high probability of binding to a specific biological target. nih.gov

De Novo Design: Machine learning models can be trained to generate entirely new molecular structures with desired properties, offering a pathway to novel and patentable chemical entities.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its development. AI models can predict these properties with increasing accuracy, helping to prioritize candidates with favorable pharmacokinetic profiles. nih.gov

Reaction Prediction: AI can assist in the design of synthetic routes by predicting the outcomes of chemical reactions, thereby streamlining the synthetic process. researchgate.net

By leveraging these computational approaches, researchers can significantly reduce the time and resources required to discover and develop new drugs based on the "Quinoline, 3-(2-methoxy-3-pyridinyl)-" scaffold.

De Novo Design of Quinoline, 3-(2-methoxy-3-pyridinyl)- Analogues

The de novo design of analogues for "Quinoline, 3-(2-methoxy-3-pyridinyl)-" is a strategic effort to develop novel chemical entities with potentially enhanced efficacy, selectivity, or improved pharmacokinetic profiles. A primary strategy in this field is molecular hybridization, which involves combining the quinoline scaffold with other biologically active pharmacophores. Research has shown that creating hybrid structures, such as quinoline-1,2,3-triazole–anilines or quinoline-pyrimidine hybrids, can synergistically improve biological activity. nih.govnih.gov This approach aims to address complex diseases by potentially targeting multiple pathways simultaneously. nih.govnih.gov

The design process often begins with the core structure of "Quinoline, 3-(2-methoxy-3-pyridinyl)-" and systematically modifies its peripheral substituents. Structure-activity relationship (SAR) studies on related quinoline derivatives have revealed that the nature and position of substituents significantly influence biological activity. For instance, the addition of electron-withdrawing groups to the quinoline ring has been shown to enhance anticancer activity in certain series. researchgate.net Similarly, modifying the linker between the quinoline and pyridinyl rings can alter the molecule's flexibility and binding capabilities. mdpi.com

Another avenue of design involves the fusion of the quinoline ring with other heterocyclic systems to create more rigid and complex scaffolds, such as pyrano[3,2-c]quinolones. nih.gov These new structures can lead to the identification of compounds with novel mechanisms of action or different biological targets. nih.gov The synthesis of these analogues often employs modern techniques like multicomponent reactions, which allow for the efficient creation of a diverse library of compounds from simple starting materials. nih.govjuniperpublishers.com

Predictive Modeling for Synthesis and Biological Activity

Predictive modeling plays a crucial role in modern drug discovery by rationalizing the design and prioritizing the synthesis of new analogues. In silico tools are widely used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds before their actual synthesis. nih.gov Programs like QikProp can calculate key descriptors such as the human serum binding ability coefficient, providing early indications of bioavailability. nih.gov These predictions help to filter out molecules with unfavorable drug-like properties, saving significant time and resources.

Molecular docking is another powerful computational technique used to predict how a designed analogue will interact with a specific biological target. researchgate.netrsc.org By simulating the binding pose and affinity of a ligand within the active site of a protein, researchers can rationalize the compound's potential efficacy and mechanism of action. nih.gov For example, docking studies have helped to understand how certain quinoline derivatives bind to the amino acid residues of enzymes like thymidine (B127349) phosphorylase or Pim-1 kinase. researchgate.netnih.gov

Furthermore, Density Functional Theory (DFT) studies can be employed to understand the electronic properties of a molecule, such as its ability to donate or accept electrons, which is critical for its interaction with biological targets. nih.gov This comprehensive computational evaluation, combining ADMET predictions, molecular docking, and electronic structure analysis, provides a robust framework for guiding the synthesis of the most promising candidates for further biological testing. nih.govnih.gov

Table 1: Predictive Modeling Techniques in Quinoline Analogue Design

Modeling Technique Application Purpose Example Reference
In Silico ADMET Prediction of pharmacokinetic properties To assess drug-likeness and bioavailability early in the design phase. nih.gov
Molecular Docking Simulation of ligand-protein binding To predict binding affinity and rationalize mechanism of action at a specific target. researchgate.netrsc.orgnih.gov
DFT Studies Analysis of electronic properties To understand a molecule's ability to interact electronically with its target. nih.gov

Challenges and Opportunities in Pre-clinical Translational Research (academic focus)

Bridging the Gap between In Vitro and In Vivo Findings

A significant challenge in preclinical translational research is ensuring that results observed in a laboratory setting (in vitro) translate effectively to living organisms (in vivo). For quinoline-based compounds, discrepancies can arise, but careful comparative studies can yield crucial insights. Research on quinoline 3-carboxamide derivatives, which are structurally related to "Quinoline, 3-(2-methoxy-3-pyridinyl)-", provides a key example of successfully bridging this gap. nih.gov

In these studies, the metabolism of the compounds was first evaluated in vitro using liver microsomes from various species. nih.gov These experiments predicted that the compounds would have low clearance. Subsequent in vivo pharmacokinetic studies in mice confirmed this prediction, showing high exposure of the parent compounds. nih.gov Crucially, the therapeutic effect observed in an acute experimental autoimmune encephalomyelitis (EAE) mouse model was dependent on this high exposure of the parent compound, rather than the formation of active metabolites. nih.gov This demonstrates a successful correlation where the in vitro data accurately predicted the in vivo behavior and its therapeutic relevance, highlighting the importance of integrated metabolic studies.

Development of Advanced Pre-clinical Models

The development and use of sophisticated preclinical models are essential for accurately evaluating the therapeutic potential of novel compounds like "Quinoline, 3-(2-methoxy-3-pyridinyl)-" analogues before they can be considered for human trials. The choice of model is highly dependent on the therapeutic area being investigated. For cancer research, a range of chemically induced animal tumor models is well-established for screening potential chemopreventive agents. researchgate.net These include rat models where tumors are induced in specific organs like the colon or mammary gland, allowing for the evaluation of an agent's efficacy against a particular cancer type. researchgate.net

Beyond traditional animal models, more advanced systems are being employed. For neurodegenerative diseases like Parkinson's, positron emission tomography (PET) imaging in non-human primates has been used to assess the brain penetration and washout kinetics of quinoline-based PET tracers. mdpi.com In the context of inflammation, in vitro models using human peripheral blood mononuclear cells (hPBMC) provide a valuable platform to study a compound's ability to inhibit the production of key inflammatory cytokines like TNF-α and IL-6. nih.gov These advanced models provide more detailed and human-relevant data, offering a more robust framework for evaluating agent efficacy, dose-response, and pharmacokinetics prior to any potential clinical investigation. nih.govresearchgate.net

Table 2: Examples of Preclinical Models for Quinoline Compound Evaluation

Model Type Specific Example Application Purpose Example Reference
In Vivo Animal Model Chemically induced tumors in rats Cancer Chemoprevention To measure endpoint effects like tumor multiplicity and latency. researchgate.net
In Vitro Cellular Model Human Peripheral Blood Mononuclear Cells (hPBMC) Anti-inflammatory Activity To measure the inhibition of cytokine release (e.g., TNF-α, IL-6). nih.gov
In Vivo Imaging Model PET scans in non-human primates Neurodegenerative Disease To evaluate blood-brain barrier penetration and tracer kinetics. mdpi.com
In Vitro Metabolic Model Liver Microsomes Pharmacokinetics To evaluate metabolic clearance across different species. nih.gov

Q & A

Basic: What are the standard synthetic routes for preparing 3-(2-methoxy-3-pyridinyl)quinoline derivatives?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or multi-step functionalization of the quinoline core. For example:

  • Nucleophilic Substitution : Reacting 4-chloro-6,7-dimethoxyquinoline with 3-hydroxy-2(1H)-pyridinone under basic conditions (e.g., K₂CO₃) in solvents like DMSO or methanol at elevated temperatures (~80°C) .
  • Multi-Step Functionalization : Introducing substituents via sequential reactions, such as sulfonylation or thiomorpholine coupling, as seen in analogs like 6-fluoro-4-(4-propylbenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline .
  • Advanced Precursor Use : Employing Wittig reagents for oxygen-phosphorus coupling to optimize quinoline-pyrrole linkages, as demonstrated in novel anticancer drug syntheses .

Basic: Which spectroscopic techniques are critical for characterizing structural and electronic properties of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions and methoxy group integration (e.g., δ ~3.8 ppm for methoxy protons) .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 522 [M+H]⁺) validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups like carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) in derivatives .
  • UV-Vis Absorption : Used to study photoisomerization behavior in methoxy-substituted quinolines, particularly for photonic applications .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution efficiency by stabilizing transition states .
  • Catalyst and Base Optimization : Potassium carbonate or triethylamine improves deprotonation in etherification steps, while palladium catalysts aid cross-coupling reactions .
  • Temperature Control : Lower temperatures (~60°C) reduce side reactions in sensitive steps, whereas higher temperatures (~120°C) accelerate ring-closing reactions .
  • Purification Strategies : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC ensures high purity (>95%) .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

  • Comparative SAR Studies : Analyze structural analogs (e.g., trifluoromethyl or thiomorpholine substitutions) to identify critical functional groups influencing target binding .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like kinases or DNA topoisomerases, reconciling experimental IC₅₀ variations .
  • Assay Standardization : Control variables such as cell line selection (e.g., HeLa vs. MCF-7) and incubation times to minimize inter-study variability .

Advanced: What strategies are effective for designing novel derivatives with enhanced bioactivity?

Methodological Answer:

  • Functional Group Isosterism : Replace methoxy groups with trifluoromethyl or thiomorpholine moieties to improve metabolic stability and target affinity .
  • Heterocycle Hybridization : Fuse quinoline with pyrazoles or pyrimidines to enhance DNA intercalation or kinase inhibition, as seen in antioxidant and anti-inflammatory agents .
  • Photoresponsive Modifications : Introduce azo groups or methyl substituents to exploit photoisomerization for optoelectronic or phototherapeutic applications .

Basic: What are the primary biological targets and mechanisms of action for quinoline derivatives?

Methodological Answer:

  • Enzyme Inhibition : Methoxy and pyridinyl groups enhance binding to kinase active sites (e.g., EGFR, CDK2) via hydrogen bonding and π-π stacking .
  • DNA Interaction : Planar quinoline cores intercalate with DNA, disrupting replication in cancer cells, while sulfonyl groups improve solubility and cellular uptake .
  • Receptor Modulation : Derivatives act as allosteric modulators for G-protein-coupled receptors (GPCRs), validated via radioligand displacement assays .

Advanced: How can computational tools aid in predicting toxicity and metabolic pathways?

Methodological Answer:

  • ADMET Prediction : Use software like Schrödinger’s QikProp to estimate logP (1.5–3.5), cytochrome P450 inhibition, and blood-brain barrier permeability .
  • Metabolic Pathway Simulation : Tools like Meteor (Lhasa Limited) predict phase I/II metabolism, highlighting potential hepatotoxic metabolites from methoxy group oxidation .
  • Toxicity Profiling : Apply Derek Nexus to assess mutagenicity risks associated with aromatic amines or reactive intermediates .

Basic: What are the key stability considerations for storing and handling this compound?

Methodological Answer:

  • Light Sensitivity : Protect from UV exposure to prevent photodegradation, especially in derivatives with azo or nitro groups .
  • Moisture Control : Store under inert gas (argon) in sealed containers to avoid hydrolysis of methoxy or ester groups .
  • Temperature : Long-term storage at −20°C in amber vials minimizes thermal decomposition .

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